RSC133 Delivers a 3-Fold Increase in Human Cell Reprogramming Efficiency at a 50-Fold Lower Concentration than the DNMT Inhibitor 5-Azacytidine
In a direct comparison of small molecule enhancers for iPSC reprogramming, RSC133 at a concentration of 10 μM achieved a 3-fold increase in reprogramming efficiency in human cells [1]. In contrast, the widely used DNMT inhibitor 5-Azacytidine (5-aza-CR, AZA) requires a 50-fold higher concentration of 0.5 mM (500 μM) to achieve a comparable 3-fold increase, and this result was observed in mouse, not human, cells [1]. This demonstrates RSC133's superior potency and human-cell-specific efficacy at a significantly lower working concentration.
| Evidence Dimension | Reprogramming Efficiency (Fold-Increase) |
|---|---|
| Target Compound Data | 3-fold |
| Comparator Or Baseline | 5-Azacytidine (AZA): 3-fold |
| Quantified Difference | Comparable efficacy achieved at 50-fold lower concentration (10 μM vs 0.5 mM), and in human vs. mouse cells. |
| Conditions | Induced pluripotent stem cell (iPSC) reprogramming assay. RSC133 data in human cells; 5-Azacytidine data in mouse cells [1]. |
Why This Matters
This 50-fold potency advantage in a human cell context directly translates to reduced reagent costs, lower potential for off-target cytotoxicity, and more relevant data for human translational research.
- [1] Lin, T., & Wu, S. (2015). Reprogramming with Small Molecules instead of Exogenous Transcription Factors. Stem Cells International, 2015, 794632. (citing data from Lee et al., 2012 and Mikkelsen et al., 2008). View Source
